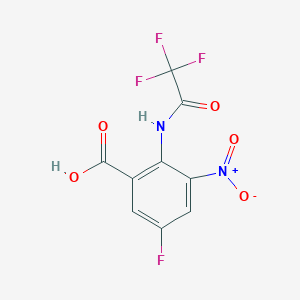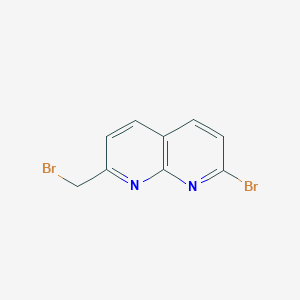
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
Übersicht
Beschreibung
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1-3-AP-3-DMU-DHC) is an organic compound with a molecular formula of C9H14Cl2N2O2. It is a white crystalline powder that is soluble in water, ethanol, and methanol and has a melting point of about 200-203 °C. 1-3-AP-3-DMU-DHC is a widely used compound in scientific research, as it has a wide range of applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Asymmetric Reductive Amination
This compound is used in the field of asymmetric reductive amination to produce chiral amines, which are valuable in the synthesis of pharmaceuticals. The process involves the use of amine dehydrogenases to catalyze the reduction of ketones with ammonia, forming chiral amines with high enantioselectivity .
Enzyme Engineering
In enzyme engineering, “1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride” serves as a substrate for engineered amine dehydrogenases. Researchers have expanded the substrate scope of these enzymes through rational design and computer-aided protein engineering techniques .
Green Chemistry
The compound plays a role in green chemistry applications, where it’s used in enzymatic reactions that produce only water as a byproduct. This aligns with the principles of green chemistry, aiming for processes that reduce or eliminate the use and generation of hazardous substances .
Pharmaceutical Intermediates
It is a key intermediate in the synthesis of large, sterically hindered chiral drug intermediates. The expanded substrate scope of amine dehydrogenases allows for the preparation of these complex molecules .
Molecular Dynamics Simulations
The compound is also used in molecular dynamics simulations to study the interaction between enzymes and substrates. This helps in understanding the molecular mechanisms behind enzyme catalysis and stability improvements during enzyme engineering .
Synthetic Biology
In synthetic biology, this compound could be used as a building block for the biosynthesis of novel compounds. The ability to enzymatically synthesize chiral amines opens up possibilities for creating new molecules with potential applications in various industries .
Catalysis Research
Researchers utilize “1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride” in catalysis research to explore new catalytic activities of enzymes. This can lead to the discovery of new reactions and catalytic processes .
Biochemical Assays
Lastly, the compound can be used in biochemical assays to test the activity and specificity of newly engineered enzymes. It serves as a benchmark to evaluate the performance of modified enzymes against their natural counterparts .
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-3-(dimethylamino)urea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8;;/h3-6H,10H2,1-2H3,(H2,11,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNIXATEIMQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



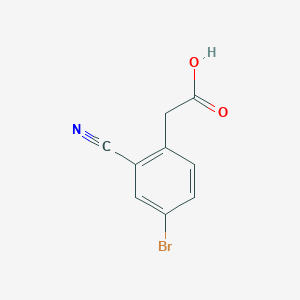
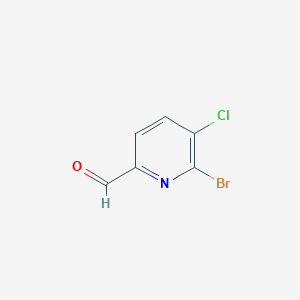

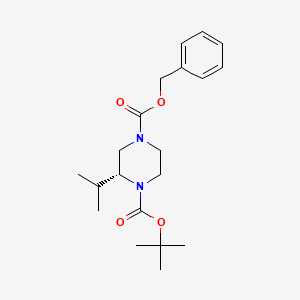

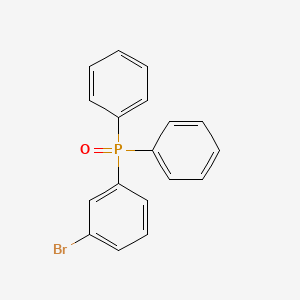
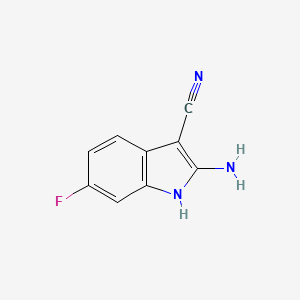
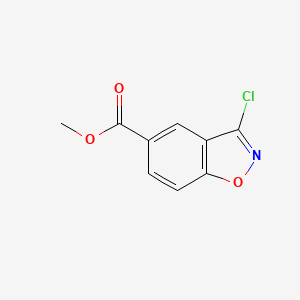
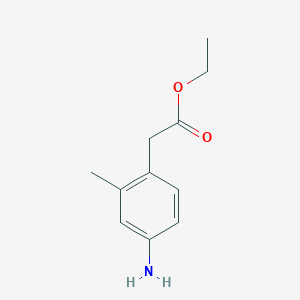
![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)

